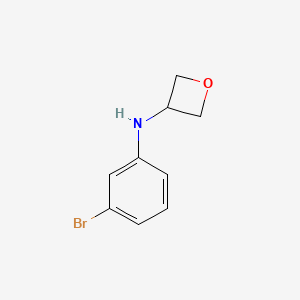![molecular formula C13H19F2NO4 B13572615 2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group and a difluorocyclohexylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid typically involves multiple steps, starting with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The difluorocyclohexylidene moiety can be introduced through a series of reactions involving fluorination and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclohexylidene moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexylidene derivatives.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid involves its interaction with specific molecular targets. The BOC protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The difluorocyclohexylidene moiety may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid is unique due to the presence of the difluorocyclohexylidene moiety, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
IUPAC Name |
2-(4,4-difluorocyclohexylidene)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h4-7H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOBDGDVTGJNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C1CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
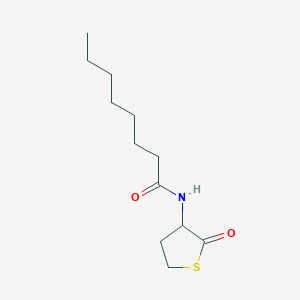
![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)

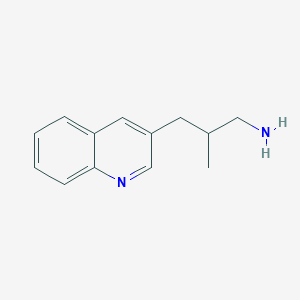

![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
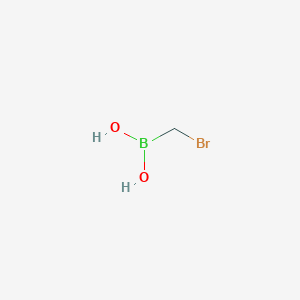
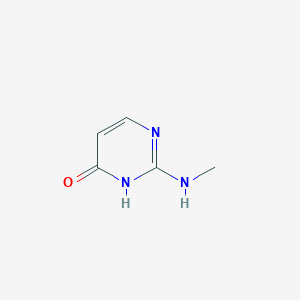
aminehydrochloride](/img/structure/B13572584.png)
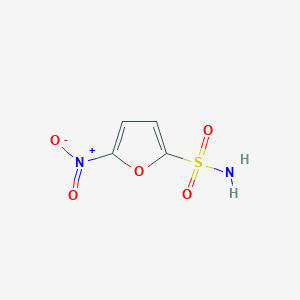
![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)

